![molecular formula C11H12O B1362870 5,7-Dimethyl-1-indanone CAS No. 6682-69-5](/img/structure/B1362870.png)
5,7-Dimethyl-1-indanone
Overview
Description
5,7-Dimethyl-1-indanone is a chemical compound belonging to the indanone family. Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility . The structure of this compound consists of an indanone core with two methyl groups attached at the 5th and 7th positions, making it a unique derivative with specific properties and applications.
Mechanism of Action
Mode of Action
1-indanones are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects
Biochemical Pathways
1-indanones are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
As mentioned earlier, 1-indanones are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-1-indanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines such as adrenaline and noradrenaline . These interactions can influence various physiological responses, including heart rate and blood pressure regulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against certain cancer cell lines, indicating its potential as an anticancer agent . Additionally, it can affect cell signaling pathways such as the Wnt/β-catenin and Hedgehog signaling pathways, which are crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the abnormal elongation of cystic epithelial cilia by promoting tubulin polymerization and down-regulating the expression of anterograde transport motor proteins . These actions can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time Studies have shown that this compound is relatively stable under standard laboratory conditionsIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained biological activities, such as continued inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of catecholamines by interacting with adrenergic receptors . Additionally, it can modulate the activity of enzymes involved in the synthesis and degradation of other bioactive molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with adrenergic receptors on cell membranes suggests its localization in membrane-bound compartments . This localization is essential for its role in modulating cell signaling pathways and physiological responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1-indanone can be achieved through various methods. One effective method involves the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at 100°C for 2 hours, yielding 5,7-dimethoxy-1-indanone in excellent yield . This compound can then be demethylated to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5,7-Dimethyl-1-indanone and its derivatives have shown promising biological activities, making them potential candidates for drug development. Key areas of interest include:
- Antiviral and Antibacterial Properties : Research indicates that 1-indanone derivatives exhibit significant antiviral and antibacterial activities. For example, studies have demonstrated that certain derivatives can inhibit the replication of viruses and the growth of bacteria, making them valuable in treating infectious diseases .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. Various studies have synthesized 1-indanone derivatives that target cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis . For instance, a specific derivative was found to have an IC50 value indicating potent activity against certain cancer types.
- Neuroprotective Effects : Some derivatives of this compound have been studied for their potential in treating neurodegenerative diseases like Alzheimer's. They exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of neurotransmitters .
Synthetic Methodologies
The synthesis of this compound has been explored through various chemical routes. Notable methods include:
- Condensation Reactions : Traditional methods involve the condensation of suitable precursors under acidic conditions to yield this compound with high yields. The use of catalysts such as Lewis acids can enhance the efficiency of these reactions .
- Multistep Synthesis : Advanced synthetic strategies may involve multiple steps where intermediates are carefully manipulated to achieve the desired indanone structure. For example, one method involves the cyclization of substituted phenyl compounds followed by functional group modifications .
Applications in Agriculture
Beyond medicinal applications, this compound has potential uses in agriculture:
- Pesticides and Herbicides : Certain derivatives have been tested for their effectiveness as insecticides and herbicides. Their ability to disrupt biological processes in pests makes them candidates for developing environmentally friendly agricultural chemicals .
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in material science:
- Polymer Chemistry : Indanones can serve as building blocks for synthesizing polymers with specific properties. Their incorporation into polymer matrices can enhance mechanical strength and thermal stability .
Case Studies
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
1-Indanone: The parent compound of the indanone family, widely used in organic synthesis.
5,7-Dimethoxy-1-indanone: A precursor to 5,7-Dimethyl-1-indanone, with methoxy groups instead of methyl groups.
Indane-1,3-dione: Another indanone derivative with applications in medicinal chemistry and organic electronics.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5,7-Dimethyl-1-indanone is a compound belonging to the indanone family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound (CAS Number: 6682-69-5) is characterized by a fused three-membered ring system attached to a six-membered aromatic ring with a ketone functional group. The presence of methyl groups at positions 5 and 7 enhances its reactivity and biological potential.
Biochemical Pathways
Research indicates that this compound interacts with various biochemical pathways, influencing cellular functions through modulation of signaling pathways and gene expression. Notably, it has shown cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Cellular Effects
The compound affects cellular processes by modulating metabolic pathways and influencing cell signaling. For instance, it has been observed to inhibit the abnormal elongation of cilia in cystic epithelial cells by promoting tubulin polymerization.
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : The compound has demonstrated cytotoxicity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation at specific concentrations .
- Antimicrobial and Antiviral Effects : It possesses antimicrobial properties that may be attributed to its ability to disrupt bacterial cell membranes or inhibit viral replication processes .
- Anti-inflammatory and Analgesic Properties : The compound has been noted for its anti-inflammatory effects, which may be useful in treating conditions characterized by chronic inflammation.
Case Study: Anticancer Properties
A study involving several indanone derivatives, including this compound, assessed their inhibitory effects on cholinesterases and amyloid beta self-assembly. The results indicated significant inhibitory activity against acetylcholinesterase (AChE), with IC50 values highlighting the potential for these compounds in treating neurodegenerative diseases like Alzheimer's .
Biochemical Analysis
In laboratory settings, prolonged exposure to this compound has been shown to sustain biological activities such as continued inhibition of cell proliferation. This stability under standard laboratory conditions suggests its viability for further therapeutic exploration.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage in animal models. Lower doses tend to exhibit therapeutic benefits without significant toxicity, while higher doses may lead to adverse effects such as cytotoxicity and disruption of normal cellular functions .
Applications in Scientific Research
This compound has numerous applications across various fields:
- Chemistry : It serves as a building block for synthesizing complex organic molecules.
- Biology : The compound is utilized in studying biological pathways and enzyme interactions.
- Medicine : Derivatives are being investigated for their therapeutic properties against cancer and viral infections.
Summary Table of Biological Activities
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOHUHPRFMGJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334894 | |
Record name | 5,7-Dimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6682-69-5 | |
Record name | 5,7-Dimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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